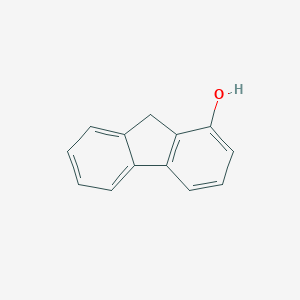
9H-Fluoren-1-ol
Descripción general
Descripción
9H-Fluoren-1-ol, also known as 9-Fluorenol, is a member of the class of hydroxyfluorenes that is 9H-fluorene substituted by a hydroxy group at position 9 . It is a secondary alcohol and has a role as an animal metabolite . It is a natural product found in Alepocephalus rostratus and Pinellia ternata . This compound belongs to the family of Fluorenes . It is used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs .
Synthesis Analysis
The synthesis of 9-Fluorenol involves a boron trifluoride catalyzed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides . Another method involves dissolving 9-fluorenone in warm ethanol and adding a reducing reagent consisting of sodium methoxide, methanol, and sodium borohydride .
Molecular Structure Analysis
The molecular structure of 9H-Fluoren-1-ol consists of two benzene rings connected through either a cyclopentane, cyclopentene, or cyclopenta-1,3-diene .
Chemical Reactions Analysis
A color change is observed as the reaction proceeds from the yellow 9-fluorenone to the white 9-fluorenol . A boron trifluoride catalysed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides .
Physical And Chemical Properties Analysis
9H-Fluoren-1-ol has a molecular weight of 182.22 g/mol . It is a solid substance with a characteristic odor . It is not likely mobile in the environment due to its low water solubility .
Aplicaciones Científicas De Investigación
Organic Synthesis
9H-Fluoren-1-ol: serves as a precursor in the synthesis of 9-fluorenones , which are valuable intermediates in organic chemistry. These fluorenones can be further modified to create a variety of complex molecules due to their stable fluorene core . The compound’s ability to undergo air oxidation in the presence of KOH in THF to yield substituted fluorenones is particularly noteworthy for its efficiency and green chemistry implications .
Pharmaceutical Research
In pharmaceutical research, 9H-Fluoren-1-ol is utilized for the synthesis of biologically active molecules. Its rigid structure can be incorporated into drug molecules to enhance their pharmacokinetic properties. For instance, it can be used to create compounds with potential therapeutic effects against neurodegenerative diseases due to its ability to cross the blood-brain barrier .
Agrochemical Development
The stability and reactivity of 9H-Fluoren-1-ol make it a candidate for developing agrochemicals. Its derivatives can be designed to function as pesticides or herbicides, providing a new avenue for crop protection strategies .
Dyestuff Production
9H-Fluoren-1-ol: is also involved in the production of dyestuffs. Its chemical structure allows for the attachment of various functional groups, enabling the creation of dyes with specific properties for textiles and industrial applications .
Material Science
In material science, 9H-Fluoren-1-ol can be used to synthesize fluorescent materials due to its fluorene moiety. These materials have applications in creating organic light-emitting diodes (OLEDs) and other photonic devices .
Catalysis
The compound can act as a ligand in catalytic systems. Its rigid backbone can stabilize metal catalysts, which are crucial in various chemical reactions, including those used in renewable energy applications .
Analytical Chemistry
9H-Fluoren-1-ol: derivatives are used as standards and reagents in analytical chemistry. They can help in the quantification and detection of complex chemical substances through techniques like NMR and mass spectrometry .
Environmental Science
Finally, in environmental science, 9H-Fluoren-1-ol can be employed in the study of hydrophobic organic compounds’ behavior in the environment. Its hydrophobic nature makes it a suitable model compound for understanding the transport and fate of similar organic pollutants .
Safety And Hazards
Propiedades
IUPAC Name |
9H-fluoren-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-13-7-3-6-11-10-5-2-1-4-9(10)8-12(11)13/h1-7,14H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFLISNWYDWJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951380 | |
| Record name | 9H-Fluoren-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Fluoren-1-ol | |
CAS RN |
6344-61-2, 28724-53-0 | |
| Record name | Fluoren-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Fluorenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028724530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Fluoren-1-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51310 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluoren-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


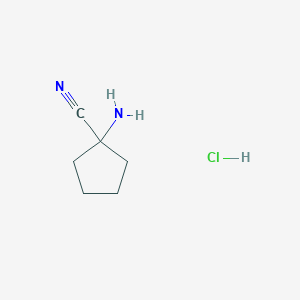
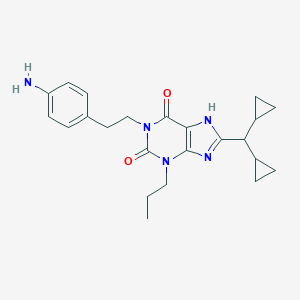
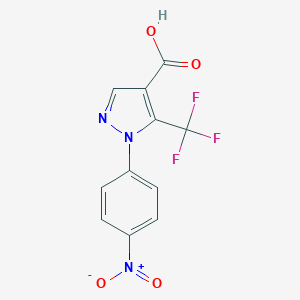
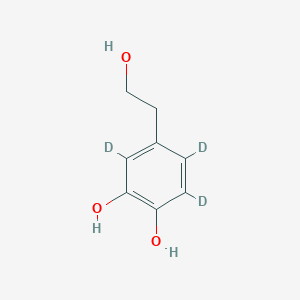
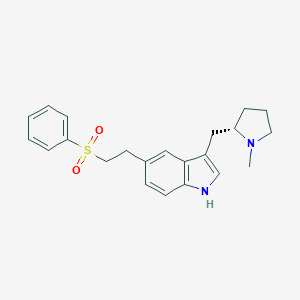
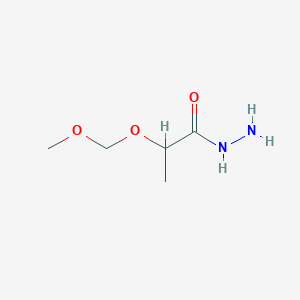
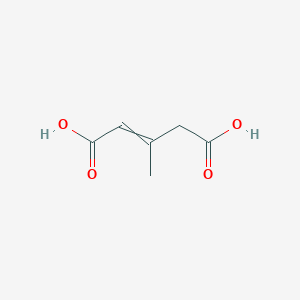
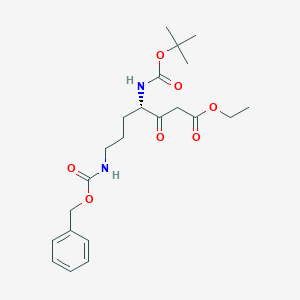
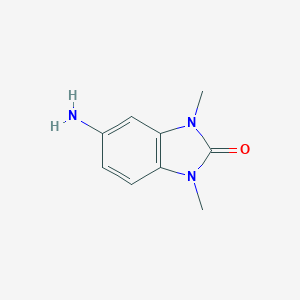
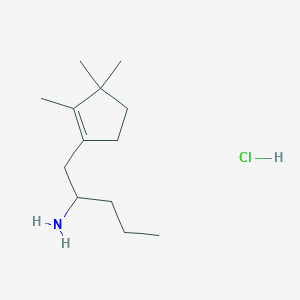
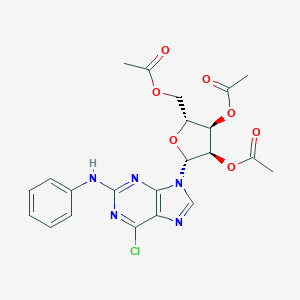
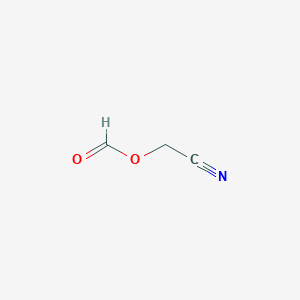
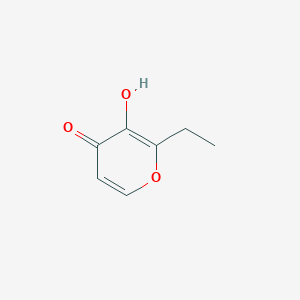
![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)